2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that features a chromeno-pyrimidine core structure
Preparation Methods
The synthesis of 2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as chromone derivatives and pyrimidine intermediates.
Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the 4-methoxybenzyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions using appropriate nucleophiles and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium or platinum.
Scientific Research Applications
2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The chromeno-pyrimidine core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar compounds to 2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione include other chromeno-pyrimidine derivatives such as:
- 2-cyclohexyl-3-(4-hydroxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 2-cyclohexyl-3-(4-chlorobenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of this compound in terms of its specific applications and properties.
Properties
IUPAC Name |
2-cyclohexyl-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-18-13-11-16(12-14-18)15-27-23(17-7-3-2-4-8-17)26-24-21(25(27)29)22(28)19-9-5-6-10-20(19)31-24/h5-6,9-14,17H,2-4,7-8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFIGKFSGREPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.